Hexarelin acetate

概要

説明

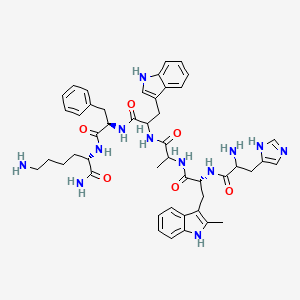

Hexarelin acetate, also known as examorelin, is a synthetic hexapeptide that belongs to the class of growth hormone secretagogues. It is composed of six amino acids: histidine, D-2-methyl-tryptophan, alanine, tryptophan, D-phenylalanine, and lysine. This compound is known for its potent ability to stimulate the release of growth hormone from the pituitary gland, making it a valuable compound in various scientific and medical research applications .

準備方法

Synthetic Routes and Reaction Conditions: Hexarelin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form suitable for research and therapeutic use .

化学反応の分析

Types of Reactions: Hexarelin acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes in the body.

Common Reagents and Conditions:

Peptide Bond Formation: Coupling reagents such as DIC and HOBt are used in the synthesis of this compound.

Major Products Formed: The primary product formed from the hydrolysis of this compound is a mixture of its constituent amino acids. No significant secondary products are typically formed under physiological conditions .

科学的研究の応用

Hexarelin acetate has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis reactions.

Biology: Investigated for its role in regulating growth hormone release and its effects on various physiological processes.

Medicine: Explored for its potential therapeutic applications in treating growth hormone deficiencies, cardiovascular diseases, and metabolic disorders.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

作用機序

Hexarelin acetate exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) in the pituitary gland and hypothalamus. This binding action mimics the natural hormone ghrelin, leading to the release of growth hormone. The released growth hormone then stimulates the liver to produce insulin-like growth factor 1 (IGF-1), which plays a crucial role in muscle growth, fat metabolism, and tissue repair .

類似化合物との比較

Hexarelin acetate is similar to other growth hormone secretagogues such as GHRP-6 and pralmorelin. it is unique in its potency and selectivity for the GHS-R, making it more effective in stimulating growth hormone release. Other similar compounds include:

GHRP-6: Another hexapeptide that stimulates growth hormone release but with a different amino acid sequence.

Pralmorelin: A growth hormone-releasing peptide with similar effects but different pharmacokinetic properties

This compound stands out due to its higher potency and stability, making it a preferred choice for research and therapeutic applications.

特性

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[2-[2-[[(2R)-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28?,35?,38-,39+,40?,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWNMGKSNGWLOL-UHXWJRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H58N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

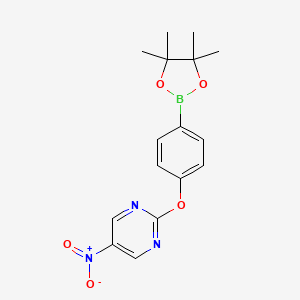

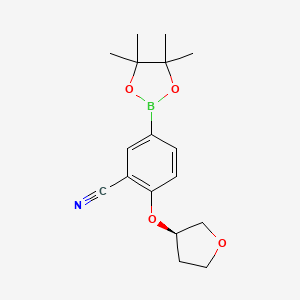

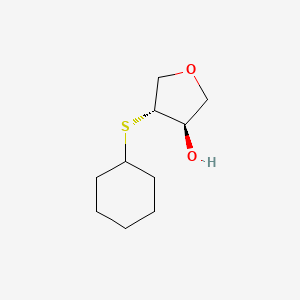

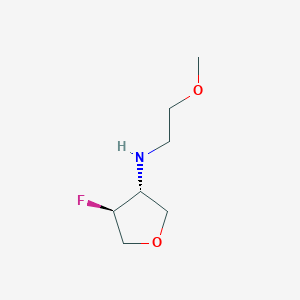

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

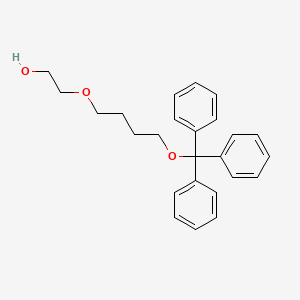

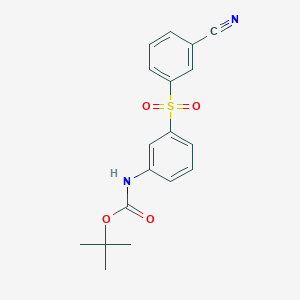

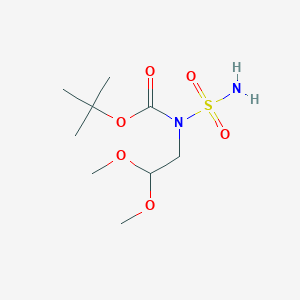

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1485786.png)

![2-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485793.png)

![4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485795.png)

![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485805.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485806.png)